1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Brand Name:
Vulcanchem
CAS No.:
19821-27-3
VCID:
VC20740096
InChI:
InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3
SMILES:
CCOC(=O)N1CCC(=O)C(C1)C(=O)OC
Molecular Formula:
C10H15NO5
Molecular Weight:
229.23 g/mol
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
CAS No.: 19821-27-3
Cat. No.: VC20740096
Molecular Formula: C10H15NO5
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19821-27-3 |
|---|---|
| Molecular Formula | C10H15NO5 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 1-O-ethyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3 |
| Standard InChI Key | NGKUXFFRPNDQIW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(=O)C(C1)C(=O)OC |
| Canonical SMILES | CCOC(=O)N1CCC(=O)C(C1)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator